2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide
Description
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a heterocyclic compound that combines the structural features of furan and thiadiazole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of both furan and thiadiazole rings in its structure contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-8-12(10(2)20-9)13(19)16-15-18-17-14(21-15)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDZCUMMPCZKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with various sulfur-containing reagents such as potassium thiocyanate or thiosemicarbazide.
Coupling with Furan Derivative: The thiadiazole derivative is then coupled with a furan derivative, such as 2,5-dimethylfuran-3-carboxylic acid, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran-3-carboxamide: Lacks the thiadiazole ring, resulting in different biological activities.
N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide: Lacks the dimethyl groups on the furan ring, affecting its reactivity and properties.
Uniqueness
2,5-dimethyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is unique due to the presence of both furan and thiadiazole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these structural features makes it a valuable compound for further research and development in various scientific fields.
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